molecular formula C22H21ClN6O2 B2950518 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112307-44-4

5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2950518
CAS No.: 1112307-44-4
M. Wt: 436.9
InChI Key: GYGVCLVRRDAZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 4-chlorobenzyl group.

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-13-3-7-16(8-4-13)22-26-18(14(2)31-22)12-29-20(24)19(27-28-29)21(30)25-11-15-5-9-17(23)10-6-15/h3-10H,11-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVCLVRRDAZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the oxazole ring and other substituents. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Triazole-Carboxamide Core Modifications

The 1,2,3-triazole-4-carboxamide scaffold is a common feature among analogs. Key variations arise in substituents on the triazole ring and the carboxamide nitrogen:

  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020):

    • Substituents: Cyclopropyl at triazole C5, 4-methoxyphenyl at triazole N1, and 4-chlorophenyl on the carboxamide.
    • Relevance: Demonstrates how electron-donating groups (e.g., methoxy) on the aryl ring modulate solubility and binding interactions .
  • (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY): Substituents: Hydroxyalkyl group on the carboxamide.
Compound Triazole Substituents Carboxamide Substituent Molecular Weight (g/mol) Reported Activity
Target Compound 5-amino, 1-oxazolylmethyl 4-chlorobenzyl 506.99 Anticancer (hypothesized)
N-(4-Chlorophenyl)-5-cyclopropyl... 5-cyclopropyl, 1-(4-methoxyphenyl) 4-chlorophenyl 438.89 Anticancer (tested)
ZIPSEY 5-methyl, 1-(4-chlorophenyl) (S)-1-hydroxy-3-phenylpropan-2-yl 414.87 Unknown

Oxazole Ring Variations

The 1,3-oxazol-4-ylmethyl group in the target compound is critical for hydrophobic interactions. Analogous oxazole-containing derivatives include:

  • 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: Ethoxyphenyl on oxazole C2 and fluorophenyl on carboxamide. Relevance: The ethoxy group increases lipophilicity, while fluorine enhances metabolic stability .
  • 2,5-Diaryl-4-benzyl-1,3-oxazoles ():

    • Substituents: 4-(4-Chlorophenylsulfonyl)phenyl and benzyl groups.
    • Relevance: Sulfonyl groups improve solubility and target affinity .

Chlorophenyl Motifs

The 4-chlorophenyl group is recurrent in analogs, often linked to enhanced binding to hydrophobic enzyme pockets:

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Substituents: Di- and mono-chlorophenyl groups on pyrazole. Relevance: Multi-halogenation increases cytotoxicity but may elevate toxicity risks .

Key Analytical Tools :

  • X-ray Crystallography : SHELX programs refine crystal structures, critical for confirming stereochemistry .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in analogs like ZIPSEY .

Biological Activity

The compound 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (C22H21ClN6O2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on immunomodulatory effects, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring and an oxazole moiety, contributing to its unique biological properties. The presence of a chlorophenyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC22H21ClN6O2
Molecular Weight436.89 g/mol
IUPAC NameThis compound

Immunomodulatory Effects

Recent studies have indicated that derivatives of oxazole and triazole compounds exhibit significant immunomodulatory effects. Specifically:

  • Inhibition of Humoral Immune Response : The compound has been shown to inhibit the humoral immune response in vitro. This was evidenced by reduced TNFα production in lymphocytes when treated with the compound .
  • T Cell Modulation : The compound influences T cell subsets and B cell populations in lymphoid organs. It has been reported to enhance the anti-SRBC humoral immune response in mice by modulating cytokine profiles such as IL-17F and fractalkine (CX3CL1) while downregulating IL-10 and TLR4 .

Antibacterial Activity

The antibacterial properties of this compound have been assessed through various in vitro assays. The compound demonstrated moderate antibacterial activity against several strains of bacteria, suggesting potential use as an antimicrobial agent .

Case Studies

Several studies have focused on similar compounds with related structures:

  • Study on Isoxazole Derivatives : Research highlighted that isoxazole derivatives can modulate immune functions significantly. One particular derivative inhibited the humoral immune response while affecting lymphocyte proliferation negatively .
  • Molecular Docking Studies : In silico studies utilizing molecular docking techniques revealed that the compound effectively binds to key proteins involved in immune regulation, supporting its potential as an immunosuppressive agent .

Research Findings

Research findings indicate that modifications to the core structure of triazole and oxazole derivatives can lead to enhanced biological activities:

Compound TypeActivityReference
Isoxazole DerivativeInhibits TNFα production
Triazole DerivativeModulates T cell subsets
Oxazole DerivativeAntibacterial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.